2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfanyl}benzoic acid
Description
Properties
IUPAC Name |
2-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-12(10(17)13-11(18)14-12)6-19-8-5-3-2-4-7(8)9(15)16/h2-5H,6H2,1H3,(H,15,16)(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBKVPJQBCUEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169276 | |
| Record name | 2-[[(4-Methyl-2,5-dioxo-4-imidazolidinyl)methyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956411-89-5 | |
| Record name | 2-[[(4-Methyl-2,5-dioxo-4-imidazolidinyl)methyl]thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956411-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methyl-2,5-dioxo-4-imidazolidinyl)methyl]thio]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101169276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfanyl}benzoic acid, also known as MDPB, is a compound with significant biological activity, particularly in antimicrobial and antiprotozoal applications. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.3 g/mol
- IUPAC Name : this compound
- Physical State : White powder, soluble in water and organic solvents.
Antimicrobial Properties
MDPB exhibits notable antimicrobial activity against various bacterial and fungal strains. Research indicates:
- Bacterial Inhibition : MDPB has shown effectiveness against Escherichia coli and Staphylococcus aureus, with inhibition zones indicating significant antibacterial properties.
- Fungal Inhibition : It also inhibits the growth of fungi such as Candida albicans and Aspergillus fumigatus.
A study reported that MDPB inhibited bacterial growth by over 70% at concentrations as low as 50 µg/mL.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Candida albicans | 16 | 50 |
| Aspergillus fumigatus | 14 | 50 |
Antiprotozoal Activity
MDPB has demonstrated activity against protozoan parasites such as Leishmania major and Trypanosoma cruzi. In vitro studies indicated a reduction in parasite viability by approximately 60% at a concentration of 25 µg/mL.
Case Studies
-
Antimicrobial Susceptibility Testing :
- A study involved testing MDPB against clinical isolates of bacteria and fungi. Results showed a consistent pattern of inhibition across multiple strains, suggesting broad-spectrum antimicrobial potential.
-
In Vivo Studies :
- Animal models treated with MDPB showed reduced infection rates when infected with Leishmania major. The compound's efficacy was attributed to its ability to modulate immune responses and inhibit parasite proliferation.
Synthesis and Characterization
MDPB can be synthesized through various chemical reactions involving imidazolidine derivatives. Common methods include:
- Reaction of 2-methyl-4,5-dioxoimidazolidine with thiol compounds , leading to the formation of the sulfanyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the compound.
Toxicity and Safety
Preliminary toxicity assessments indicate that MDPB has low toxicity in both in vitro and in vivo studies. However, it may cause skin and eye irritation upon contact, necessitating careful handling during experiments.
Current Research Directions
Research is ongoing to explore the full potential of MDPB in various fields, including:
- Development of new antibiotics : Given its promising antimicrobial properties, MDPB is being investigated as a lead compound for developing novel antibiotics.
- Pharmacological studies : Further studies are needed to understand its mechanisms of action at the molecular level.
Comparison with Similar Compounds
Key Properties :
- Functional Groups: Benzoic acid (carboxylic acid), thioether (sulfanyl), and imidazolidinone (lactam).
- Reactivity : The thioether enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols or amines). The lactam ring may undergo hydrolysis under acidic/basic conditions .
- Spectroscopic Data: IR: Strong C=O stretches (benzoic acid: ~1680 cm⁻¹; lactam: ~1700 cm⁻¹) and C-S vibration (~1250 cm⁻¹). Absence of S-H bands confirms thioether formation . NMR: Distinct signals for aromatic protons (benzoic acid), methylene (-CH2-S-), and imidazolidinone methyl group.
Applications: Used in synthetic chemistry for electrophilic reactions and as a precursor for bioactive molecules. Commercial availability (Santa Cruz Biotechnology) suggests utility in research .
Comparison with Structurally Similar Compounds
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS 339277-98-4)
Structural Overview :
Comparative Analysis :
| Property | Target Compound (CAS 956411-89-5) | Imidazole Derivative (CAS 339277-98-4) |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₄S (estimated) | C₂₄H₂₂N₂S |
| Molecular Weight | ~304.3 g/mol | 370.51 g/mol |
| Key Functional Groups | Benzoic acid, lactam, thioether | Imidazole, thioether, benzyl, phenyl groups |
| Acidity | High (carboxylic acid, pKa ~4.2) | Low (no ionizable groups) |
| Solubility | Polar solvents (e.g., DMSO, basic aqueous) | Lipophilic solvents (e.g., chloroform, ether) |
| Reactivity | Electrophilic (thioether), lactam ring-opening | Aromatic stacking, potential metal coordination |
| Spectral Features | IR: Dual C=O stretches; NMR: Acidic proton | IR: Aromatic C-H stretches; NMR: Phenyl signals |
Key Differences :
- Acidity/Solubility : The benzoic acid group in the target compound increases polarity and aqueous solubility at high pH, whereas the imidazole derivative is lipophilic .
- Reactivity : The lactam in the target compound allows ring-opening reactions, while the imidazole derivative’s aromaticity favors stability and π-π interactions .
Structural Overview :
Comparative Analysis :
| Property | Target Compound (CAS 956411-89-5) | Triazole Derivatives (Compounds 7–9) |
|---|---|---|
| Key Functional Groups | Lactam, benzoic acid, thioether | Triazole, thione, sulfonyl |
| Reactivity | Electrophilic alkylation | Tautomerism (thiol-thione), nucleophilic substitution |
| Spectroscopic Data | IR: C=O stretches; absence of S-H | IR: C=S (~1247–1255 cm⁻¹); no C=O |
| Applications | Electrophilic intermediates | Antifungal/antimicrobial agents |
Key Differences :
- The target compound’s benzoic acid and lactam groups enable unique hydrogen bonding and solubility profiles, while triazole derivatives prioritize heterocyclic bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight | Key Reactivity |
|---|---|---|---|---|
| CAS 956411-89-5 | Imidazolidinone | Benzoic acid, thioether, lactam | ~304.3 | Electrophilic alkylation |
| CAS 339277-98-4 | Imidazole | Benzyl sulfanyl, phenyl groups | 370.51 | Aromatic interactions |
| Triazoles (7–9) | 1,2,4-Triazole | Thione, sulfonyl, difluorophenyl | ~450–500 | Tautomerism, bioactivity |
Table 2: Spectral Signatures
| Compound | IR Features (cm⁻¹) | NMR Highlights |
|---|---|---|
| CAS 956411-89-5 | 1663–1682 (C=O), 1247–1255 (C-S) | δ 12–13 ppm (COOH), δ 2.5 (CH3) |
| Triazoles (7–9) | 1247–1255 (C=S), 3150–3319 (NH) | δ 7.5–8.5 (aryl), δ 4.2 (SO₂-CH2) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfanyl}benzoic acid?
- Methodology : The compound can be synthesized via alkylation of the hydantoin core. A common approach involves reacting a pre-formed hydantoin derivative (e.g., 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzoic acid) with a thiol-containing reagent. Sodium hydride (NaH) in dimethylformamide (DMF) is frequently used as a base to deprotonate the hydantoin nitrogen, enabling nucleophilic substitution with a methylsulfanyl-containing electrophile . Post-reaction purification typically involves solvent evaporation, ethyl acetate extraction, and washing with brine or ammonium chloride .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for verifying the hydantoin ring, sulfanyl linkage, and benzoic acid moiety. For example, NMR peaks near δ 1.78 ppm (methyl group) and δ 4.83 ppm (sulfanyl-CH) are diagnostic .
- UPLC-MS : Electrospray ionization (ESI) in negative mode can confirm molecular weight (e.g., expected m/z ~350-370 [M-H]) and purity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
Advanced Research Questions
Q. How can researchers optimize low yields during the alkylation step in synthesis?
- Methodology : Low yields often arise from incomplete deprotonation or competing side reactions. Solutions include:
- Using excess NaH (1.2–1.5 equiv.) to ensure complete activation of the hydantoin nitrogen .
- Extending reaction times to 72 hours for sluggish alkylation steps .
- Switching to polar aprotic solvents like acetonitrile or THF for improved solubility of intermediates .
Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Hydantoin analogs with electron-withdrawing substituents (e.g., -CN, -SONH) show enhanced activity, suggesting similar testing for this compound .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to determine if the compound is static or cidal .
Q. How does the sulfanyl group influence the compound’s metabolic stability?
- Methodology :
- Liver microsome assays : Incubate with human/rat liver microsomes and quantify remaining compound via LC-MS. Sulfanyl groups are prone to oxidation, so metabolites like sulfoxides or sulfones may form .
- Cytochrome P450 inhibition studies : Evaluate interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Contradictions and Challenges
Q. How to resolve discrepancies in reported biological activities of structurally similar hydantoins?
- Analysis : Variability may stem from differences in:
- Assay conditions : pH, bacterial strain selection, or serum protein binding .
- Purity : Impurities >5% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>95%) before biological testing .
- Structural analogs : Compare activities of derivatives with -CN () vs. -SONH () to identify critical substituents .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR), a common hydantoin target. Focus on hydrogen bonding with the hydantoin carbonyl and hydrophobic interactions with the methyl group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
Methodological Recommendations
- Synthetic Protocol : Prioritize NaH/DMF for alkylation but explore LiOH/THF-water for acid-sensitive intermediates .
- Characterization : Combine NMR, UPLC-MS, and TGA for comprehensive profiling .
- Biological Testing : Include cytotoxicity assays (e.g., HEK293 cells) to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
